2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid
Description
2-[(6-Nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid is a benzimidazole-derived compound characterized by a nitro group at position 6 of the benzimidazole core, a phenyl substituent at position 2, and an acetic acid moiety linked via an oxygen atom at position 1 (Figure 1). This compound is of interest in medicinal chemistry due to the benzimidazole scaffold’s prevalence in pharmaceuticals, particularly for antimicrobial, antiviral, and enzyme-inhibitory applications . Its synthesis typically involves multi-step reactions, including nitration, cyclization, and functional group coupling, as inferred from analogous benzimidazole derivatives .
Properties
IUPAC Name |
2-(6-nitro-2-phenylbenzimidazol-1-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-14(20)9-23-17-13-8-11(18(21)22)6-7-12(13)16-15(17)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDJMDZZHKVBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions. For instance, the reaction of o-phenylenediamine with 2-nitrobenzaldehyde in the presence of acetic acid can yield 6-nitro-2-phenyl-1H-1,3-benzimidazole.
Etherification: The benzimidazole derivative is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: 2-[(6-amino-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid.
Substitution: Various alkylated or acylated derivatives of the benzimidazole ring.
Hydrolysis: 6-nitro-2-phenyl-1H-1,3-benzimidazole and glycolic acid.
Scientific Research Applications
2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzimidazole core.
Biological Studies: Used in the investigation of enzyme inhibition and receptor binding studies.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can bind to specific receptors or enzymes, inhibiting their activity and thus exerting its biological effects.
Comparison with Similar Compounds
Nitro vs. Halogen Substitutions
- 6-Nitro derivative (target compound): The nitro group (-NO₂) significantly increases the compound’s electron-deficient character, enhancing the acidity of the acetic acid moiety (predicted pKa ~0.85) compared to halogenated analogs . This property may improve binding to basic residues in enzyme active sites.
- 6-Chloro derivative (C₁₅H₁₁ClN₂O₃) : Replacing nitro with chlorine reduces electron withdrawal, resulting in a higher predicted pKa (~2–3) and altered solubility. The chloro analog also exhibits a molecular weight of 302.71 g/mol, compared to the nitro compound’s 355.34 g/mol .
- 6-Fluoro derivative (C₉H₇FN₂O₃): Fluorine’s smaller size and moderate electronegativity may reduce steric hindrance while maintaining some electron withdrawal.
Trifluoromethyl Substitution
A related compound, 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid (CAS 313241-14-4), replaces the nitro group with a trifluoromethyl (-CF₃) group. While -CF₃ is strongly electron-withdrawing, its lipophilic nature increases membrane permeability compared to the polar nitro group, suggesting divergent pharmacokinetic profiles .
Substituent Effects on the Phenyl Ring
- 2-Phenyl vs. 4-Methylphenyl : The target compound’s phenyl group at position 2 contrasts with 2-([6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)acetic acid (C₁₆H₁₃ClN₂O₃), where a methyl group on the phenyl ring introduces steric bulk and electron-donating effects. This modification reduces acidity (predicted pKa ~3–4) and may alter binding selectivity .
Acetic Acid Moiety Modifications
- Ester Derivatives: ETHYL 2-[(6-NITRO-2-PHENYL-1H-1,3-BENZIMIDAZOL-1-YL)OXY]PROPANOATE (C₁₈H₁₇N₃O₅) replaces the acetic acid with a propanoate ester. This increases lipophilicity (predicted logP ~4) and bioavailability, though it eliminates the carboxylic acid’s capacity for ionic interactions .
Physical and Spectroscopic Properties
Biological Activity
2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid (CAS Number: 303149-18-0) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H11N3O5
- Molecular Weight : 299.27 g/mol
- IUPAC Name : [(6-nitro-2-phenyl-1H-benzimidazol-1-yl)oxy]acetic acid
- InChI Key : OUDJMDZZHKVBNB-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with benzimidazole moieties show effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antioxidant Properties
The compound has been studied for its antioxidant capabilities. It demonstrated notable free radical scavenging activity in assays such as DPPH and ABTS, indicating its potential to mitigate oxidative stress . The presence of the nitro group in the structure may enhance its electron-withdrawing properties, contributing to its antioxidant activity.
Anti-inflammatory Effects
In vitro studies have shown that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases where such cytokines play a critical role in disease progression .
Anticancer Activity
Preliminary research suggests that this compound could have anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further exploration in cancer therapy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways related to cell proliferation and survival.
- Redox Modulation : By acting as an antioxidant, it helps maintain cellular redox balance, which is crucial in preventing cellular damage.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
